4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
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Overview
Description
4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a complex organic compound with a unique structure. It belongs to the class of bile acids, which are steroid acids found predominantly in the bile of mammals. This compound is characterized by its multiple hydroxyl groups and a pentanoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves several steps. The starting material is typically a steroid nucleus, which undergoes a series of hydroxylation reactions to introduce the hydroxyl groups at specific positions. The reaction conditions often involve the use of strong oxidizing agents and catalysts to achieve the desired functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes to introduce the hydroxyl groups. These methods are preferred due to their higher selectivity and environmentally friendly nature compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert them to other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of bile acids.
Biology: The compound is studied for its role in biological processes, such as lipid metabolism and cell signaling.
Medicine: It has potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: The compound is used in the synthesis of pharmaceuticals and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in binding to receptors and enzymes, modulating their activity. The compound can influence various signaling pathways, including those involved in lipid metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: Another bile acid with a similar structure but different hydroxylation pattern.
Chenodeoxycholic Acid: Similar to cholic acid but with fewer hydroxyl groups.
Deoxycholic Acid: A bile acid with a similar steroid nucleus but different functional groups.
Uniqueness
4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is unique due to its specific hydroxylation pattern and the presence of a pentanoic acid side chain. This unique structure gives it distinct chemical and biological properties compared to other bile acids.
Properties
Molecular Formula |
C24H40O6 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-21(29)30)14-5-6-15-22-16(10-20(28)24(14,15)3)23(2)11-19(27)17(25)8-13(23)9-18(22)26/h12-20,22,25-28H,4-11H2,1-3H3,(H,29,30) |
InChI Key |
IMMADCCLTPCOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CC(C(C4)O)O)C)O)O)C |
Origin of Product |
United States |
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